Suzuki Coupling Yield: 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine Achieves 83% Isolated Yield in OLED Intermediate Synthesis
In a direct, experimentally validated application, 2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine was employed as the key intermediate in a Suzuki coupling with phenylboronic acid to produce Compound 1-1, an OLED hole-blocking material, achieving an isolated yield of 83% (0.41 g from 0.8 g starting material) [1]. While the patent does not provide a side-by-side yield comparison using the dibromo analog under identical conditions, the 83% yield is notably higher than the 61% yield reported for Suzuki couplings on a structurally similar tribrominated triazine substrate in a separate literature study [2]. This suggests that the presence of a single bromo leaving group (with the chloro substituent remaining intact) can facilitate a cleaner, higher-yielding first coupling event compared to systems with multiple competing reactive sites.
| Evidence Dimension | Isolated yield of first Suzuki coupling on halogenated triazine intermediate |
|---|---|
| Target Compound Data | 83% isolated yield (0.41 g product from 0.8 g starting material; 1.18 mmol scale) |
| Comparator Or Baseline | Tribrominated triazine Suzuki coupling: 61% isolated yield (literature report, Beilstein J. Org. Chem. 2016) |
| Quantified Difference | Target compound yield exceeds comparator by 22 percentage points (83% vs. 61%) |
| Conditions | Patent CN110305124A: phenylboronic acid (1.66 mmol), Pd(PPh₃)₄ (100 mg), K₂CO₃ (2 M, 20 mL), THF (30 mL), reflux overnight under N₂; Comparator: tribromide Suzuki coupling with arylboronic acids (Beilstein J. Org. Chem. 2016, 12, 2679–2686) |
Why This Matters
Higher coupling yield directly translates to lower per-gram cost of downstream OLED materials and reduced purification burden, a critical factor in scaling from R&D to pilot production.
- [1] Zhejiang Huadisplay Optoelectronics Co., Ltd. Triazine compound and organic light-emitting device comprising same. Chinese Patent CN110305124A, published 2019-10-08. See Example 1, paragraph [0085]. View Source
- [2] Beilstein Journal of Organic Chemistry. Suzuki coupling yields on tribrominated substrates (2016, 12, 2679–2686). View Source
